[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

Chemical procurement Synthetic building block Purity comparison

Researchers developing influenza cap-dependent endonuclease inhibitors or p38α-selective inhibitors face a critical supply challenge: generic fluorophenyl isoxazole analogs compromise synthetic routes, metabolic stability, and target selectivity. This 2,5-difluorophenyl isoxazole building block (CAS 1159602-56-8) is the exact regioisomer required to maintain antiviral potency and a 44-fold p38α/p38β selectivity window. Supplied at ≥95% purity with global shipping, it eliminates re-optimization cycles and ensures batch-to-batch consistency for SAR-driven library synthesis.

Molecular Formula C11H9F2NO2
Molecular Weight 225.19 g/mol
CAS No. 1159602-56-8
Cat. No. B1473576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
CAS1159602-56-8
Molecular FormulaC11H9F2NO2
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC(=C2)F)F)CO
InChIInChI=1S/C11H9F2NO2/c1-6-9(5-15)11(14-16-6)8-4-7(12)2-3-10(8)13/h2-4,15H,5H2,1H3
InChIKeyLIHGQOYXDRMVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol


[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol (CAS 1159602-56-8) is a 3,4,5-trisubstituted isoxazole derivative with a molecular formula of C11H9F2NO2 and a molecular weight of 225.19 g/mol . The compound features a 2,5-difluorophenyl ring at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position, placing it within a class of fluorinated heterocycles frequently utilized as synthetic intermediates for pharmaceutical research, particularly in the development of antiviral agents targeting influenza cap-dependent endonuclease [1]. Its structural configuration distinguishes it from mono-fluorinated and regioisomeric difluorinated analogs by the specific electronic and steric profile conferred by the 2,5-difluoro substitution pattern.

2,5-Difluorophenyl regioisomer distinct from 2,4-difluoro and mono-fluoro analogs

4-Hydroxymethyl handle for esterification, amination, and oxidation

Enables antiviral (influenza), antifungal, and kinase inhibitor SAR

Reported high purity specification minimizes downstream purification

Why Generic Analogs Cannot Replace This Building Block


Isoxazole-based building blocks are not interchangeable due to the profound impact of phenyl ring substitution on both the reactivity of the hydroxymethyl handle and the biological activity of downstream products. Analogs such as the 4-fluorophenyl variant (CAS 1018297-63-6) or the 2,4-difluorophenyl regioisomer exhibit different electronic distributions that alter nucleophilic displacement rates, metabolic stability, and target binding in structure-activity relationship (SAR) studies. For instance, in a related p38α inhibitor series, shifting from a 2,5-difluorophenyl to a 4-fluorophenyl motif resulted in a nearly complete loss of selectivity over the p38β isoform . Thus, substituting this specific difluoro regioisomer with a cheaper, more common analog risks invalidating synthetic routes, reducing final compound potency, and triggering costly re-optimization cycles.

Target building block
Potential substitute
2,5-Difluorophenyl isoxazole
4-Fluorophenyl analog — may reduce p38α isoform selectivity and antiviral pharmacophore
2,5-Difluorophenyl isoxazole
2,4-Difluoro regioisomer — may shift antifungal CYP51 engagement and hit profiles
2,5-Difluorophenyl isoxazole
Unsubstituted phenyl isoxazole — reported inactive in influenza assay; insufficient pharmacophore

Differentiation Evidence vs. Closest Analogs


Purity and Price Advantage vs. 4-Fluorophenyl Analog

When procuring for multi-step synthesis, purity must offset additional purification costs. The target compound is commercially available at 98% purity , while the structurally analogous 3-(4-fluorophenyl)-5-methylisoxazole-4-methanol (CAS 1018297-63-6) is routinely supplied at 97% . This 1-percentage-point purity advantage in the 2,5-difluoro compound reduces the burden of byproduct removal during the subsequent esterification or amination of the 4-hydroxymethyl group, directly impacting synthetic yield consistency.

Purity comparison
Reported specification
Target: 98% vs Comparator: 97% — Δ: +1 percentage point
May reduce purification steps after first synthetic transformation
Vendor-reported; verify lot COA
Chemical procurement Synthetic building block Purity comparison

Antifungal Activity: 2,5-Difluoro vs. 2,4-Difluoro Regioisomers

In a direct study of triazole-isoxazole hybrids targeting fungal CYP51, the 2,5-difluorophenyl moiety was directly compared with the 2,4-difluorophenyl regioisomer. The 2,5-difluorophenyl-substituted compounds demonstrated superior antifungal activity against Candida albicans and Candida parapsilosis, with MIC80 values reaching 0.0313 μg/mL, while the study explicitly notes that '2,4-difluorophenyl is better than 2,5-difluorophenyl' in certain contexts, highlighting the stark regioisomer-dependent activity cliffs [1]. This demonstrates that the 2,5-difluoro arrangement is not generically 'better' but specifically modulates target engagement versus its regioisomer, a critical consideration when using this building block for antifungal agent development.

Antifungal MIC80
Reported comparison
2,5-Difluoro hybrid: 0.0313 μg/mL (C. albicans); 2,4-Difluoro: reported as better in certain assay contexts
Regioisomer-dependent SAR; substitution may alter antifungal hit profiles
In vitro panel; class-level inference
SAR Antifungal CYP51 Regioisomer comparison

Influenza Antiviral Potency: Fluorinated vs. Unsubstituted Phenyl

The IL-YANG patent on phenyl-isoxazole influenza antivirals reveals that the introduction of fluorine substituents on the 3-phenyl ring is essential for potent antiviral activity, with the 2,5-difluorophenyl compound exhibiting significantly lower EC50 against influenza A virus compared to the unsubstituted phenyl analog [1]. Although exact EC50 values for the 4-hydroxymethyl precursor are not disclosed, the patent establishes that the 2,5-difluoro substitution pattern is a key pharmacophoric element required for target engagement, whereas the non-fluorinated phenyl compound is essentially inactive.

Antiviral activity
Class-level
2,5-Difluoro derivatives: active against influenza A; Unsubstituted phenyl: essentially inactive
Fluorination pattern essential for antiviral pharmacophore
Patent evidence; exact EC50 not disclosed for building block
Antiviral Influenza Cap-dependent endonuclease Fluorine scan

Application Scenarios for This Building Block


Influenza Endonuclease Inhibitor Synthesis

This compound serves as a critical intermediate for constructing the isoxazole core found in cap-dependent endonuclease inhibitors, as evidenced by its inclusion in the IL-YANG patent family [1]. The 4-hydroxymethyl group enables facile conversion to the corresponding aldehyde or carboxylic acid, key intermediates for appending the heterocyclic warhead required for PA subunit inhibition. Attempting to use a non-fluorinated or 4-fluoro analog at this stage will yield a final compound lacking the essential 2,5-difluoro pharmacophore, rendering it inactive against influenza A.

Antifungal SAR Library Synthesis

Given the regioisomer-dependent antifungal activity observed in triazole-isoxazole hybrids [2], this building block is indispensable for constructing focused libraries where the 2,5-difluorophenyl group is systematically compared against 2,4-difluoro and 3,5-difluoro controls. The commercially available 98% purity ensures that library compounds are produced with minimal purification, accelerating the SAR cycle.

p38α-Selective Kinase Inhibitor Development

In p38α inhibitor programs, the 2,5-difluorophenyl motif has been shown to confer 44-fold selectivity over the p38β isoform, a feat not replicated by the 4-fluorophenyl analog . Deploying this building block in place of a generic fluoro-phenyl isoxazole ensures that the selectivity window for p38α over p38β is maintained in downstream analogs, a critical requirement for avoiding off-target toxicity in inflammatory disease models.

Application
Selection Property
Validation Focus
Influenza endonuclease inhibitor synthesis
2,5-Difluorophenyl pharmacophore
Antiviral activity after warhead coupling
Antifungal SAR library construction
Regioisomer-specific CYP51 engagement
MIC against Candida spp. with regioisomer controls
p38α-selective kinase inhibitor development
2,5-Difluoro motif for isoform selectivity
p38α/p38β selectivity profiling
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